molecular formula C27H26N2O4 B2429991 Fmoc-Ala[3-(1-THQ)]-OH CAS No. 2389078-97-9

Fmoc-Ala[3-(1-THQ)]-OH

Cat. No.: B2429991
CAS No.: 2389078-97-9
M. Wt: 442.515
InChI Key: UJOIDAZSTFNCQY-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ala[3-(1-THQ)]-OH is a compound used in peptide synthesis. It is a derivative of alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tetrahydroquinoline (THQ) moiety. The Fmoc group is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids, allowing for the stepwise construction of peptides.

Mechanism of Action

Target of Action

Fmoc-Ala[3-(1-THQ)]-OH is a derivative of the amino acid alanine . The primary targets of this compound are the proteins and peptides that it helps to synthesize . These targets play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation.

Mode of Action

The compound operates by protecting the amine group during peptide synthesis . The fluorenylmethyloxycarbonyl (Fmoc) group in this compound serves as a temporary protector during the synthesis process . This protection allows for the controlled addition of amino acids to a growing peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed, allowing the peptide to fold into its functional conformation .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide bonds, which link amino acids together to form proteins . The resulting proteins can then participate in a variety of biochemical pathways, depending on their specific functions.

Pharmacokinetics

The pharmacokinetic properties of this compound are largely dependent on the context of its use. As a reagent in peptide synthesis, its absorption, distribution, metabolism, and excretion (ADME) would be controlled within the synthetic process . The bioavailability of the compound would also be determined by the efficiency of the synthesis process and the subsequent processing and purification steps.

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides . These peptides can range from small dipeptides to large proteins, depending on the specifics of the synthesis process . The resulting peptides can have a wide range of effects at the molecular and cellular levels, depending on their specific sequences and structures.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the solvent used can control the self-assembly of Fmoc protected aliphatic single amino acids . Additionally, factors such as temperature, pH, and ion concentrations can affect the efficiency of peptide synthesis . Therefore, careful control of these environmental parameters is crucial for optimizing the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala[3-(1-THQ)]-OH typically involves the following steps:

    Protection of Alanine: Alanine is first protected with the Fmoc group.

    Introduction of Tetrahydroquinoline Moiety: The protected alanine is then reacted with a tetrahydroquinoline derivative under suitable conditions to introduce the THQ moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient production and easy purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ala[3-(1-THQ)]-OH undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF).

    Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-Ala[3-(1-THQ)]-OH is widely used in the synthesis of complex peptides and proteins.

Biology and Medicine

In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based drugs. The THQ moiety can enhance the stability and bioactivity of peptides, making them suitable for therapeutic applications .

Industry

In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents. Its use in SPPS allows for the efficient and scalable production of high-purity peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Ala[3-(1-THQ)]-OH is unique due to the presence of the THQ moiety, which can impart specific properties to peptides, such as increased stability and bioactivity. This makes it a valuable tool in the synthesis of peptides with enhanced biological functions .

Properties

IUPAC Name

(2S)-3-(3,4-dihydro-2H-quinolin-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c30-26(31)24(16-29-15-7-9-18-8-1-6-14-25(18)29)28-27(32)33-17-23-21-12-4-2-10-19(21)20-11-3-5-13-22(20)23/h1-6,8,10-14,23-24H,7,9,15-17H2,(H,28,32)(H,30,31)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOIDAZSTFNCQY-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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